molecular formula C27H19N3O5S B15054367 4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate

4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate

Cat. No.: B15054367
M. Wt: 497.5 g/mol
InChI Key: RRQUDEFJHHBOFM-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate is a pyridine-based compound featuring a cyano group at position 3, a 4-methoxyphenyl substituent at position 4, a phenyl group at position 6, and a thioacetate ester linked to a 4-nitrophenyl moiety. Its molecular formula is C₂₁H₁₆N₂O₃S (MW: 376.43) .

Properties

Molecular Formula

C27H19N3O5S

Molecular Weight

497.5 g/mol

IUPAC Name

(4-nitrophenyl) 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C27H19N3O5S/c1-34-21-11-7-18(8-12-21)23-15-25(19-5-3-2-4-6-19)29-27(24(23)16-28)36-17-26(31)35-22-13-9-20(10-14-22)30(32)33/h2-15H,17H2,1H3

InChI Key

RRQUDEFJHHBOFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis of 4-nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate reveals three critical disconnections:

  • Thioacetate linkage : The thioether bond between the pyridine and acetate groups suggests a nucleophilic substitution or thiol-acylation step.
  • Pyridine ring construction : The 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine scaffold likely originates from cyclization or cross-coupling reactions.
  • Esterification : The 4-nitrophenyl ester is introduced via late-stage acylation of the acetic acid intermediate.

Key Intermediates

  • Intermediate A : 3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridine-2-thiol
  • Intermediate B : 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid
  • Intermediate C : 4-Nitrophenol (acyl acceptor)

Synthetic Routes and Reaction Mechanisms

Pyridine Core Assembly via Cyclocondensation

The pyridine ring is constructed using a modified Hantzsch synthesis. A mixture of 4-methoxybenzaldehyde, phenylacetonitrile, and ammonium acetate undergoes cyclocondensation in ethanol at reflux (78°C, 12 h), yielding 4-(4-methoxyphenyl)-6-phenylpyridine-2-amine. Subsequent cyanation at position 3 is achieved via Rosenmund-von Braun reaction using copper(I) cyanide in dimethylformamide (DMF) at 150°C, forming 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine.

Table 1: Cyclocondensation Optimization
Parameter Condition 1 Condition 2 Optimal Condition
Solvent Ethanol Toluene Ethanol
Temperature (°C) 78 110 78
Catalyst None Acetic acid None
Yield (%) 68 45 68

Thiolation at Position 2

The 2-amino group in the pyridine intermediate is replaced with a thiol via diazotization and subsequent treatment with sodium hydrosulfide (NaSH). The reaction proceeds in hydrochloric acid (0–5°C) with sodium nitrite to generate the diazonium salt, which is quenched with NaSH to yield Intermediate A (72% yield).

Mechanism :

  • Diazotization: $$ \text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}_2^+ \text{Cl}^- $$
  • Thiolation: $$ \text{Ar-N}2^+ \text{Cl}^- + \text{NaSH} \rightarrow \text{Ar-SH} + \text{N}2 \uparrow $$

Thioacetate Formation

Intermediate A undergoes acylation with bromoacetyl bromide in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2 eq.) is added to scavenge HBr, yielding 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl bromide (85% yield). Hydrolysis with aqueous sodium bicarbonate produces Intermediate B.

Reaction Conditions :

  • Temperature: 0°C → 25°C (gradual warming)
  • Solvent: THF
  • Time: 4 h

Esterification with 4-Nitrophenol

Intermediate B is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). The resultant acyl chloride reacts with 4-nitrophenol in the presence of pyridine (base) to form the final ester. The reaction is conducted under anhydrous conditions at 40°C for 6 h (89% yield).

Critical Parameters :

  • Molar ratio : 1:1.2 (acid chloride:4-nitrophenol)
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1)

Alternative Pathways and Catalytic Innovations

Palladium-Catalyzed Cross-Coupling

Patent US8575362B2 discloses a Suzuki-Miyaura coupling approach to install the 4-methoxyphenyl group post-cyclization. A bromopyridine intermediate is reacted with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dimethyl ether (DME)/water (3:1) at 80°C. This method achieves 76% yield with >95% regioselectivity.

Table 2: Catalytic Systems for Suzuki Coupling
Catalyst Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ DME/H₂O 80 76
Pd(OAc)₂/XPhos Toluene/EtOH 100 68
NiCl₂(dppe) DMF 120 52

One-Pot Thiolation-Acylation

A streamlined protocol combines thiolation and acylation in a single pot. After diazotization, the reaction mixture is treated with thiourea to form the thiouronium salt, which is then acylated in situ with bromoacetyl bromide. This reduces purification steps and improves overall yield to 78%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J=8.8 Hz, 2H, nitrophenyl), 7.72–7.68 (m, 5H, phenyl), 6.98 (d, J=8.4 Hz, 2H, methoxyphenyl), 4.32 (s, 2H, SCH₂CO), 3.83 (s, 3H, OCH₃).
  • IR (KBr) : 2225 cm⁻¹ (C≡N), 1740 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asym).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows 97.3% purity at RT 12.4 min.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioacetate Group

The thioacetate group (–S–CO–O–) is highly susceptible to nucleophilic attack, enabling the formation of new derivatives.

Reaction Type Conditions Products Key Features
Thiol Displacement Alkaline conditions (e.g., NaOH)Substituted thiols or sulfidesHigh selectivity for sulfur-containing nucleophiles
Amine Substitution Reflux with primary/secondary aminesAmide derivativesRetains the pyridine core; modifies biological activity

This reactivity is critical for synthesizing analogs with tailored pharmacological properties. For example, substitution with amines enhances solubility and target affinity.

Reduction of the Nitro Group

The electron-deficient nitro group (–NO₂) undergoes reduction to form an amine (–NH₂), altering electronic and biological properties.

Reducing Agent Conditions Product Applications
H₂/Pd-C Ethanol, room temperature4-Aminophenyl derivativeEnhances hydrogen-bonding capacity
NaBH₄/CuCl₂ Aqueous methanol, refluxHydroxylamine intermediateStabilizes reactive intermediates

Reduction products are pivotal in prodrug design, where the amine serves as a metabolic activation site .

Hydrolysis of the Ester Moiety

The ester group hydrolyzes under acidic or basic conditions, yielding carboxylic acid or its conjugate base.

Hydrolysis Type Conditions Product Impact on Reactivity
Acidic Hydrolysis HCl/H₂SO₄, reflux2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acidIncreases polarity; modifies pharmacokinetics
Basic Hydrolysis NaOH, aqueous ethanolSodium salt of the acidImproves water solubility for formulation

Hydrolysis is a key step in degradation studies and metabolite profiling.

Cyano Group Reactivity

The cyano (–C≡N) group participates in cyclization and addition reactions, expanding structural diversity.

Reaction Conditions Product Significance
Cyclization HCl, heatPyridine-fused heterocyclesEnhances aromatic π-stacking interactions
Nucleophilic Addition Grignard reagents or organolithiumsImine or amine derivativesIntroduces alkyl/aryl substituents

Cyclization under acidic conditions generates bioactive heterocycles, as observed in related pyridine derivatives.

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl and phenyl rings undergo EAS, though reactivity varies due to electronic effects.

Substituent Position Reactivity Example Reaction
4-Methoxyphenyl Para to methoxy groupActivated for nitration/sulfonationNitration at ortho/para positions
Phenyl Meta to electron-withdrawing groupsDeactivated; requires strong electrophilesLimited reactivity under mild conditions

The methoxy group’s electron-donating nature directs electrophiles to specific positions, aiding regioselective synthesis .

Oxidation Reactions

The thioether (–S–) and aromatic systems are prone to oxidation, altering stability and bioactivity.

Oxidizing Agent Target Group Product Outcome
H₂O₂ ThioetherSulfoxide or sulfoneModifies metabolic stability
KMnO₄ Benzyl positionsCarboxylic acidsIncreases hydrophilicity

Oxidation of the thioether to sulfone improves resistance to enzymatic degradation.

Scientific Research Applications

4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as enzyme inhibitors or other biologically active agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-((3-Cyano-4-(4-Methoxyphenyl)-6-Phenylpyridin-2-yl)thio)acetate

  • Key Differences : Replaces the 4-nitrophenyl ester with a methyl ester.
  • The absence of the nitro group may decrease stability in acidic conditions but improve solubility due to reduced polarity .
  • Synthesis : Likely involves similar S-alkylation steps as the target compound, though direct synthetic details are unavailable.

Ethyl 2-((4-((4-Nitrobenzylidene)amino)-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl)thio)-2-(2-(4-Nitrophenyl)hydrazono)acetate (9d)

  • Structure : Incorporates a triazole core with trifluoromethyl and dual nitro groups.
  • Key Differences : The trifluoromethyl group enhances lipophilicity, while the triazole ring introduces nitrogen-rich heterocyclic character. The dual nitro groups may amplify oxidative stability but increase toxicity risks .
  • Molecular Weight : 541.89 g/mol (vs. 376.43 g/mol for the target compound), suggesting higher steric bulk.

6-((4-Methoxyphenyl)amino)-2-((2-(4-Nitrophenyl)-2-Oxoethyl)thio)pyrimidin-4(3H)-one (2f)

  • Structure: Pyrimidinone core with a 4-methoxyphenylamino group and a 4-nitrophenyl ketone-thioether side chain.
  • Key Differences: The pyrimidinone ring enables hydrogen bonding via the lactam oxygen, contributing to its higher melting point (215.8–217.7°C) compared to typical pyridine esters. The ketone-thioether linkage may offer distinct redox behavior .
  • Synthesis : Involves concentrated sulfuric acid-mediated cyclization, contrasting with milder conditions for pyridine derivatives .

N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide

  • Structure : Pyridine core with styryl substituents and a chloroacetamide group.
  • The absence of a nitro group reduces electron deficiency .

Ethyl-2-((3-Cyano-4-(2,5-Dimethoxyphenyl)-5-((4-Fluorophenyl)-carbamoyl)-6-Methylpyridin-2-yl)thio)acetate (4a)

  • Structure : Multi-substituted pyridine with dimethoxy, fluorophenyl carbamoyl, and methyl groups.
  • Dimethoxy and fluoro substituents modulate electronic effects (e.g., increased electron density) compared to the target’s nitro and methoxy groups .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate Pyridine 3-CN, 4-4-MeOPh, 6-Ph, 4-NO₂Ph ester 376.43 High electron-withdrawing capacity
Methyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate Pyridine 3-CN, 4-4-MeOPh, 6-Ph, methyl ester ~362.41 (estimated) Reduced polarity, lower stability
Compound 9d Triazole 4-Nitrobenzylidene, CF₃, dual nitro groups 541.89 High lipophilicity, oxidative stability
Compound 2f Pyrimidinone 4-MeOPhNH, 4-NO₂Ph ketone-thioether 413.09 High m.p., hydrogen bonding capability
Compound 4a Pyridine 2,5-diMeOPh, 4-FPh carbamoyl, 6-Me ~497.50 (estimated) Enhanced bioactivity potential

Biological Activity

The compound 4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate is a novel chemical entity that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including cytotoxicity, antioxidant properties, and other relevant pharmacological effects based on diverse scientific studies.

Chemical Structure

The structure of the compound can be represented as follows:

C22H19N3O3S\text{C}_{22}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a nitrophenyl group and a thioacetate moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays, focusing on its cytotoxic and antioxidant properties.

Cytotoxicity

Cytotoxicity assays have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance, in studies involving pancreatic cancer (PACA2) and lung carcinoma (A549) cell lines, the compound showed varying degrees of cytotoxic effects:

CompoundCell LineIC50 (μM)
This compoundPACA253.5
This compoundA54934.9

These results indicate that the compound has a higher potency against the A549 cell line compared to PACA2, suggesting selective activity that could be exploited in targeted cancer therapies .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH scavenging assays. The results indicated that it possesses considerable antioxidant activity, comparable to standard antioxidants like ascorbic acid. The percentage of inhibition at varying concentrations is summarized below:

Concentration (μg/mL)% Inhibition
0.178%
0.0565%
0.0145%

This dose-dependent relationship highlights the compound's efficacy in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The presence of the nitrophenyl and thio groups in the structure appears to enhance both cytotoxic and antioxidant activities. Molecular docking studies suggest that these functional groups facilitate interactions with biological targets, potentially influencing pathways related to cell proliferation and apoptosis .

Molecular Docking Studies

Computational approaches, including molecular docking simulations, have shown that the compound interacts favorably with various protein targets involved in cancer progression and oxidative stress response. These studies provide insights into the binding affinities and mode of action at a molecular level .

Case Studies

Several case studies have documented the therapeutic potential of similar compounds with analogous structures. For example, derivatives containing nitrophenyl moieties have been reported to exhibit promising anticancer activities in vitro, warranting further investigation into their mechanisms and potential clinical applications .

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